molecular formula C10H9FN2O2 B14031941 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Katalognummer: B14031941
Molekulargewicht: 208.19 g/mol
InChI-Schlüssel: ZUZKPVDBXYRZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its potential for various applications in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzimidazole core play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzo[d]imidazol-2-yl)acetic acid: Lacks the fluorine and methyl groups, which may result in different biological activities and chemical properties.

    2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetic acid: The fluorine atom is positioned differently, which can affect its interaction with molecular targets.

    2-(7-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.

The unique combination of the fluorine atom, methyl group, and carboxylic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C10H9FN2O2

Molekulargewicht

208.19 g/mol

IUPAC-Name

2-(7-fluoro-1-methylbenzimidazol-2-yl)acetic acid

InChI

InChI=1S/C10H9FN2O2/c1-13-8(5-9(14)15)12-7-4-2-3-6(11)10(7)13/h2-4H,5H2,1H3,(H,14,15)

InChI-Schlüssel

ZUZKPVDBXYRZIJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC2=C1C(=CC=C2)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.